molecular formula C66H86N18O12 B1673308 Histrelin CAS No. 76712-82-8

Histrelin

Cat. No. B1673308
CAS RN: 76712-82-8
M. Wt: 1323.5 g/mol
InChI Key: HHXHVIJIIXKSOE-QILQGKCVSA-N
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Description

Histrelin is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with enhanced potency. It is primarily used in the treatment of hormone-sensitive cancers such as prostate cancer in men and uterine fibroids in women. Additionally, this compound is effective in treating central precocious puberty in children .

Scientific Research Applications

Histrelin has a wide range of scientific research applications:

Mechanism of Action

Histrelin acts as a potent agonist of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. When administered, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration leads to the down-regulation of GnRH receptors and desensitization of the pituitary gonadotropes, resulting in decreased secretion of LH and FSH. This suppression of gonadotropin release leads to reduced levels of sex hormones such as testosterone and estrogen .

Safety and Hazards

Histrelin can cause serious side effects. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is also known to cause a transient surge in serum testosterone levels after the placement of the initial this compound implant .

Biochemical Analysis

Biochemical Properties

Histrelin plays a crucial role in biochemical reactions by interacting with specific receptors and proteins. It binds to the GnRH receptor on pituitary gonadotrophs, leading to the production of LH and FSH . These hormones are essential for regulating sexual maturation and reproductive function. The interaction between this compound and the GnRH receptor is characterized by high affinity and specificity, which ensures effective modulation of gonadotropin release .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In the pituitary gland, this compound stimulates gonadotropes to release LH and FSH, which subsequently influence the function of gonadal cells . This stimulation leads to increased production of sex steroids such as testosterone and estradiol. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of these hormones . In prostate cancer cells, this compound reduces testosterone levels, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GnRH receptor on pituitary gonadotrophs. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways . Initially, this compound stimulates the release of LH and FSH, but with continuous administration, it desensitizes the GnRH receptor, leading to decreased gonadotropin release . This results in reduced levels of sex steroids, which is beneficial in conditions like prostate cancer and central precocious puberty .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, there is a transient increase in serum concentrations of estradiol and testosterone during the first week of treatment . With continuous administration, this compound maintains stable hormone levels by desensitizing the GnRH receptor . The stability and degradation of this compound are influenced by its formulation as a subcutaneous implant, which ensures a controlled release over an extended period . Long-term studies have shown that this compound effectively suppresses hormone levels for up to 12 months .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that both low and high doses of this compound can induce ovulation in mares . Higher doses may lead to adverse effects such as impaired fertility in male animals . The threshold effects observed in these studies indicate that careful dosage adjustments are necessary to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is metabolized by proteases throughout the body, resulting in several peptide fragments produced by hydrolysis . In human hepatocytes, a single this compound metabolite resulting from C-terminal dealkylation has been identified . This metabolic pathway ensures the gradual breakdown of this compound, allowing for its sustained therapeutic effects over time .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. It has a high bioavailability of 92% and is primarily bound to plasma proteins . The distribution volume of this compound is approximately 58.4 liters, indicating its extensive distribution within the body . The controlled release from subcutaneous implants ensures a steady concentration of this compound in the bloodstream, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the pituitary gonadotrophs, where it binds to the GnRH receptor . This binding triggers the release of LH and FSH, which then act on gonadal cells to regulate hormone production . The specific targeting of this compound to these cells ensures its effective modulation of gonadotropin release and subsequent hormonal effects .

Preparation Methods

Histrelin is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of protected amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized to achieve high yields and purity, and the final product is formulated into subcutaneous implants for clinical use .

Chemical Reactions Analysis

Histrelin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.

    Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to modify its activity or stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific modifications made to the peptide structure .

Comparison with Similar Compounds

Histrelin is compared with other GnRH agonists such as leuprolide, goserelin, and triptorelin. While all these compounds share a similar mechanism of action, this compound is unique in its formulation as a long-acting subcutaneous implant, providing sustained drug release for up to 12 months. This makes it particularly advantageous for patients requiring long-term hormone suppression .

Similar Compounds

  • Leuprolide
  • Goserelin
  • Triptorelin

This compound’s unique formulation and extended duration of action distinguish it from other GnRH agonists, making it a valuable option for specific clinical applications .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXHVIJIIXKSOE-QILQGKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227543
Record name Histrelin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin)., Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL)., Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment., The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis.
Record name HISTRELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

76712-82-8
Record name Histrelin [USAN:INN]
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Record name Histrelin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HISTRELIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name HISTRELIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Histrelin interact with its target and what are the downstream effects?

A1: this compound exerts its effects by binding to and activating GnRH receptors in the pituitary gland. [] Prolonged administration leads to desensitization of these receptors, ultimately inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of gonadotropins results in a significant decline in testosterone production in males and estradiol production in females. []

Q2: What is the significance of the sustained suppression of gonadotropins achieved by this compound?

A2: Sustained gonadotropin suppression is crucial for managing conditions like central precocious puberty (CPP) [, , , ], where premature activation of the hypothalamic-pituitary-gonadal (HPG) axis leads to early pubertal development. This compound effectively halts this process, allowing for normal growth and development. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a synthetic nonapeptide analog of GnRH. Its molecular formula is C41H59N13O9 and its molecular weight is 874.01 g/mol. []

Q4: Are there any specific challenges related to the stability and formulation of this compound?

A4: this compound, like many peptides, can be susceptible to degradation. To address this, it is formulated as a subcutaneous implant (Vantas) that allows for continuous, controlled release of the drug over an extended period, typically a year. [, , , ]

Q5: What is the significance of the subcutaneous implant formulation for this compound?

A5: The implant formulation offers several advantages over traditional injection-based therapies, including:

  • Improved patient compliance: Eliminating the need for frequent injections leads to better adherence to treatment. [, , ]
  • Consistent drug delivery: The implant ensures a steady release of this compound, maintaining therapeutic levels and maximizing efficacy. [, , , ]
  • Reduced side effects: Avoiding peak-and-trough fluctuations in drug levels associated with injections may minimize side effects. [, , ]

Q6: How is this compound absorbed and distributed in the body?

A6: The subcutaneous implant provides a slow and continuous release of this compound into the systemic circulation, bypassing the need for absorption from the gastrointestinal tract. [, , , ]

Q7: How long does it take for this compound to achieve its therapeutic effect?

A7: this compound effectively suppresses testosterone to castrate levels within 4–5 weeks of implant insertion. [, , ]

Q8: How is this compound metabolized and excreted?

A8: As a peptide, this compound is primarily metabolized by peptidases into smaller inactive fragments. These metabolites are then renally excreted. []

Q9: What are the main applications of this compound based on in vitro and in vivo studies?

A9: this compound's primary application is in treating CPP in children. [, , , ] Studies demonstrate its efficacy in suppressing pubertal hormones, slowing bone age advancement, and improving predicted adult height. [, , , ]

Q10: Are there any known mechanisms of resistance to this compound therapy?

A11: While resistance to GnRH agonists is uncommon, it can occur. Mechanisms may involve mutations in the GnRH receptor, leading to reduced binding affinity or impaired downstream signaling. []

Q11: What is the safety profile of the this compound implant?

A12: The this compound implant is generally well-tolerated. [, , ] The most common side effects are mild and localized to the implant site, such as pain, bruising, or redness. [, , ]

Q12: Are there specific biomarkers used to monitor the effectiveness of this compound therapy?

A14: Yes, monitoring serum levels of LH, FSH, testosterone (in males), and estradiol (in females) is crucial for assessing the effectiveness of this compound therapy. [, , ] Suppression of these hormones to prepubertal levels indicates successful treatment. [, , ]

Q13: What analytical methods are used to measure this compound levels in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique to quantify this compound levels in serum. This method provides high sensitivity and specificity.

Q14: What are the alternatives to this compound for the treatment of CPP?

A16: Other GnRH agonists, such as leuprolide and triptorelin, are commonly used alternatives to this compound for managing CPP. [, , , ] These agents are typically administered as intramuscular injections at varying intervals. [, , , ]

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